2-Vinylpyridine: A Comprehensive Technical Guide for Scientific Professionals
2-Vinylpyridine: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Structure, Properties, and Applications of a Versatile Pyridine Derivative
Introduction
2-Vinylpyridine (2-VP) is an organic compound featuring a vinyl group attached to the 2-position of a pyridine ring.[1][2] This colorless to pale yellow liquid possesses a pungent, unpleasant odor and is a critical monomer in the synthesis of specialty polymers and copolymers.[2] Its unique chemical structure, combining the reactivity of a vinyl group with the basicity and coordination capabilities of the pyridine nitrogen, makes it a valuable building block in a diverse range of applications, from industrial materials to pharmaceutical development.[3][4] This guide provides a detailed technical overview of 2-vinylpyridine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular formula of 2-vinylpyridine is C₇H₇N, and its structure consists of a pyridine ring substituted with a -CH=CH₂ group at the alpha position relative to the nitrogen atom.[2] This arrangement significantly influences its chemical behavior and physical properties.
Diagram of 2-Vinylpyridine's Chemical Structure
Caption: Chemical structure of 2-Vinylpyridine.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N | [2][5] |
| Molar Mass | 105.14 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent, unpleasant | [2][6] |
| Boiling Point | 159-160 °C | [2][4] |
| Melting Point | -50 °C | [1][7] |
| Density | ~0.977 g/cm³ at 20°C | [1][2] |
| Flash Point | 42-46 °C | [2] |
| Water Solubility | Slightly soluble (~27.5 g/L) | [1][2] |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, acetone | [2] |
| pKa (of conjugate acid) | 4.98 | [1][2] |
| Refractive Index | 1.5495 at 20°C | [2][4] |
| Vapor Pressure | 10 mm Hg at 44.5 °C | [2][8] |
| logP (Octanol-Water Partition Coefficient) | 1.39–1.54 | [2][6] |
Due to its propensity to polymerize, especially when exposed to heat or light, commercial 2-vinylpyridine is typically stabilized with an inhibitor like 4-tert-butylcatechol and should be stored under refrigeration.[1][2][7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-vinylpyridine.
-
¹H NMR: The proton NMR spectrum exhibits characteristic signals for the vinyl protons and the aromatic protons of the pyridine ring.[9][10]
-
¹³C NMR: The carbon NMR spectrum provides distinct peaks for the seven carbon atoms in the molecule, allowing for unambiguous structural confirmation.[3][11]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the C=C stretching of the vinyl group and the aromatic C-N and C=C stretching vibrations of the pyridine ring.[3]
-
Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak corresponding to the molecular weight of the compound.[6][11]
Synthesis of 2-Vinylpyridine
The industrial production of 2-vinylpyridine is primarily achieved through two main synthetic routes.[4]
Condensation of 2-Methylpyridine with Formaldehyde
This common method involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde to yield 2-(2-hydroxyethyl)pyridine.[2] This intermediate is then dehydrated at elevated temperatures (150–200 °C) under pressure to form 2-vinylpyridine.[1][2] The product is subsequently purified by distillation under reduced pressure.[1][4]
Caption: Synthesis of 2-Vinylpyridine from 2-Methylpyridine.
Reaction of Acetylene and Acrylonitrile
An alternative synthesis involves the reaction of acetylene with acrylonitrile in the presence of a soluble organic cobalt salt catalyst.[4] This reaction is typically carried out at 150–160°C and under a pressure of 0.7 to 0.8 MPa.[4]
Reactivity and Polymerization
The chemical reactivity of 2-vinylpyridine is dominated by its two key functional groups: the vinyl group and the pyridine ring.
Reactions of the Vinyl Group
The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition reactions.[1] For instance, it readily reacts with nucleophiles like methoxide and cyanide.[1]
The most significant reaction of the vinyl group is polymerization. 2-Vinylpyridine can undergo polymerization via radical, cationic, or anionic initiators to form poly(2-vinylpyridine) (P2VP).[1][7] It can also be copolymerized with a variety of other monomers, including styrene, butadiene, and methyl methacrylate.[1] The resulting polymers and copolymers have a wide range of applications due to the properties imparted by the pyridine moiety.
Anionic Polymerization of 2-Vinylpyridine: A Step-by-Step Protocol
Anionic polymerization offers excellent control over molecular weight and dispersity. The following is a generalized protocol for the anionic polymerization of 2-vinylpyridine.
Materials:
-
2-Vinylpyridine (freshly distilled and inhibitor-free)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Argon or nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried)
-
Methanol (for termination)
Procedure:
-
Purification of Monomer: Remove the inhibitor from commercial 2-vinylpyridine by distillation under reduced pressure. Store the purified monomer under an inert atmosphere and at a low temperature.
-
Solvent Preparation: Dry THF by refluxing over sodium/benzophenone until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
Reaction Setup: Assemble the reaction flask and other glassware on a Schlenk line. Flame-dry all glassware under vacuum and then fill with inert gas.
-
Initiation: Add the desired amount of anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the calculated amount of n-BuLi initiator dropwise with stirring. A characteristic color change should be observed.
-
Polymerization: Slowly add the purified 2-vinylpyridine to the initiator solution via a gas-tight syringe. The reaction is typically exothermic, so maintain the low temperature. The polymerization proceeds rapidly.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or petroleum ether). Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Reactions of the Pyridine Ring
The nitrogen atom in the pyridine ring is basic and can be protonated by acids. It can also act as a ligand, coordinating with metal ions. This property is exploited in the preparation of various metal complexes and catalysts.
Applications in Research and Drug Development
The unique properties of 2-vinylpyridine and its polymers make them valuable in several areas of scientific research and pharmaceutical development.
Polymer Chemistry and Materials Science
-
Tire Cord Adhesives: A major industrial application of 2-vinylpyridine is in the production of a terpolymer latex with styrene and butadiene.[1][4] This latex is used as an adhesive to bind tire cords to the rubber matrix, significantly enhancing the durability and performance of tires.[1]
-
Functional Polymers: Poly(2-vinylpyridine) is a pH-responsive polymer.[12][13] The pyridine units can be protonated at low pH, leading to changes in solubility and conformation. This property is utilized in the development of "smart" materials, such as sensors and controlled-release systems.[12][14]
-
Polymer Coatings: Copolymers containing 2-vinylpyridine are used in protective coatings for metals.[7][15] The pyridine groups can coordinate to the metal surface, improving adhesion and corrosion resistance.
Drug Delivery Systems
The pH-sensitivity of poly(2-vinylpyridine) makes it an attractive material for drug delivery applications.[12] P2VP-based block copolymers can self-assemble into micelles or polymersomes that can encapsulate hydrophobic drugs.[12][14] In the acidic environment of tumors or endosomes, the protonation of the pyridine units can trigger the disassembly of the nanocarriers and the release of the encapsulated drug.[13][14]
Caption: pH-triggered drug release from a P2VP-based micellar carrier.
Pharmaceutical Synthesis
2-Vinylpyridine serves as a key intermediate in the synthesis of several pharmaceutical compounds.[1] For example, it is used in the production of the anti-cancer drug Axitinib and the veterinary anthelmintic 2-(2-methoxyethyl)pyridine.[1][3] It is also an impurity in the synthesis of Betahistine.[15]
Biochemical Applications
In biochemical research, 2-vinylpyridine is used for the pyridylethylation of cysteine residues in proteins. This modification is often performed prior to protein sequencing to prevent the formation of disulfide bonds and to introduce a chromophore that aids in the detection of the modified amino acid.
Safety and Handling
2-Vinylpyridine is a hazardous substance and must be handled with appropriate safety precautions.[16] It is flammable, toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[16][17] It is also a respiratory irritant and may cause skin sensitization.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are essential.[16]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.[16]
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge in areas with inadequate ventilation.[16]
Storage:
-
Store in a cool, dark, and well-ventilated area.[16]
-
Store only if stabilized with a polymerization inhibitor.[6] Recommended storage temperature is -20°C.[7]
Conclusion
2-Vinylpyridine is a versatile and reactive monomer with a rich chemistry that has led to its application in a wide array of fields. Its ability to form functional polymers with unique properties, particularly pH-responsiveness, has made it a subject of intense research, especially in the areas of advanced materials and drug delivery. For researchers and professionals in these fields, a thorough understanding of the synthesis, properties, and reactivity of 2-vinylpyridine is essential for harnessing its full potential in the development of innovative technologies and therapeutics.
References
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
- Grokipedia. (n.d.). 2-Vinylpyridine.
-
Taylor & Francis Online. (2024, September 3). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Retrieved from [Link]
- University of Florida Digital Collections. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. Retrieved from a relevant university digital collection.
-
PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
- ChemicalBook. (2026, January 17). 2-Vinylpyridine - Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
- ACS Publications. (2016, June 15). Highly Isotactic and High-Molecular-Weight Poly(2-vinylpyridine) by Coordination Polymerization with Yttrium Bis(phenolate) Ether Catalysts. ACS Catalysis.
- ACS Publications. (2003, May 24). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules.
- Environmental Protection Agency. (2025, October 15). 2-Vinylpyridine Properties. Retrieved from a relevant government agency website.
- Royal Society of Chemistry. (2024, May 11). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands.
- Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.
- Materials Safety Data Sheet. (n.d.). POLY(2-VINYL PYRIDINE). Retrieved from a relevant chemical supplier's website.
-
NIST. (n.d.). Pyridine, 2-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]
- FUJIFILM Wako Chemicals. (2025, July 1). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
-
SpectraBase. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
-
PMC. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Retrieved from [Link]
- Taylor & Francis Online. (n.d.). 2-Vinylpyridine – Knowledge and References. Retrieved from a relevant academic publisher's website.
- ChemicalBook. (n.d.). 2-Vinylpyridine(100-69-6) 1H NMR spectrum.
- Haz-Map. (n.d.). 2-Vinylpyridine - Hazardous Agents.
- ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines.
-
ResearchGate. (2020, June 23). (PDF) Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved from [Link]
- ChemicalBook. (2019, November 6). Application of 2-Vinylpyridine. Retrieved from a relevant chemical supplier's website.
- ACS Publications. (n.d.). Reactive Reinforcement of Polystyrene/Poly(2-vinylpyridine) Interfaces.
- Sigma-Aldrich. (n.d.). 2-Vinylpyridine 97 100-69-6. Retrieved from a relevant chemical supplier's website.
- SpectraBase. (n.d.). 2-Vinylpyridine - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). Epimerization and NMR Spectra of Poly(2-vinylpyridine). Retrieved from a relevant academic networking site.
- ResearchGate. (2025, August 6). Preparation and thermal characterization of poly(2-vinylpyridine) copolymers coordinated to Cr nanoparticles | Request PDF. Retrieved from a relevant academic networking site.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. Pyridine, 2-ethenyl- [webbook.nist.gov]
- 6. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Vinylpyridine | 100-69-6 [chemicalbook.com]
- 8. 2-Vinylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
